2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
Description
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 711601-13-7) is a substituted tetrahydroisoquinoline derivative characterized by an ethyl group at position 2 and a nitro group at position 6. Its hydrochloride salt has a molecular formula of C₁₁H₁₄ClN₂O₂ and a purity of 95% . The compound is synthesized via alkylation of 7-nitro-1,2,3,4-tetrahydroisoquinoline with ethyl methanesulfonate in acetonitrile, yielding 67% of the hydrochloride salt with a melting point of 259–260°C . This compound serves as a precursor for bioactive molecules, such as nitric oxide synthase inhibitors , though its direct pharmacological applications remain underexplored.
Properties
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYMIKICPQWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-ethyl-1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or sulfonating agents.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may involve interactions with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Substituent Bulk and Polarity : The ethyl group at position 2 in the target compound increases molecular weight compared to the parent 7-nitro-THIQ (254.70 vs. 214.65 g/mol). Bulky substituents like trifluoromethyl (244.64 g/mol) or naphthylmethyl (315.39 g/mol) further elevate molecular weight .
- Synthetic Yields : Alkylation reactions (e.g., ethyl or methoxy substitutions) typically yield 54–68%, while more complex substitutions (e.g., naphthylmethyl in CKD712) require multi-step syntheses with unreported yields .
- Melting Points : The target compound’s high melting point (259–260°C) reflects its crystalline hydrochloride salt form, contrasting with lower-melting esters like 7-methoxy-THIQ-3-carboxylate (98–100°C) .
Target Compound
Analogues with Documented Bioactivity
- CKD712 : Induces VEGF production via AMPK/HO-1 pathways, accelerating wound healing in murine models .
- 7-Methoxy/Chloro Derivatives : Exhibit antimicrobial and antitumor activities, attributed to electron-withdrawing substituents enhancing membrane penetration .
- 2-Phenyl-THIQ : Explored for neurotoxic and antitumor effects, demonstrating substituent-dependent activity .
Comparative Insights :
- Nitro vs. Hydroxy Groups : The nitro group in the target compound may limit bioavailability compared to hydroxylated analogues like CKD712, which show enhanced solubility and receptor interactions .
- Ethyl vs. Aromatic Substituents: The ethyl group’s hydrophobicity could improve blood-brain barrier penetration compared to polar substituents (e.g., methoxy), aligning with neuroactive tetrahydroisoquinolines .
Biological Activity
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (ETIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₄N₂O₂
Molecular Weight: 206.24 g/mol
The structural uniqueness of ETIQ arises from the presence of both an ethyl group at the 2-position and a nitro group at the 7-position of the isoquinoline framework. This combination enhances its reactivity and interaction with biological systems.
The biological activity of ETIQ is primarily attributed to the bioreduction of its nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, potentially affecting signaling pathways and enzyme functions. The specific molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in critical cellular processes .
Antimicrobial Properties
ETIQ has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Studies have explored the anticancer properties of ETIQ, particularly its ability to induce apoptosis in cancer cell lines. For instance, in vitro assays have shown that ETIQ can significantly reduce cell viability in various cancer types through mechanisms that may involve oxidative stress and modulation of apoptotic pathways .
Anti-inflammatory Effects
A derivative of ETIQ has been tested for anti-inflammatory properties in models of neurodegenerative diseases. The compound was shown to reduce inflammation markers in microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
ETIQ shares structural similarities with other tetrahydroisoquinoline derivatives, which allows for comparative analysis regarding their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Lacks the ethyl group at the 2-position | Simpler structure without ethyl substitution |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy groups instead of a nitro group | Different functional groups affecting reactivity |
| 1,2,3,4-Tetrahydroisoquinoline | The parent compound without any substituents | Baseline structure for comparison |
The distinct combination of functional groups in ETIQ leads to unique interactions and reactivity patterns not observed in its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
